Dichromic acid

Description

Properties

CAS No. |

13530-68-2 |

|---|---|

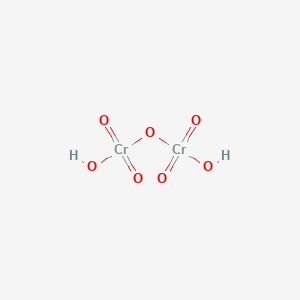

Molecular Formula |

Cr2H2O7 |

Molecular Weight |

218.00 g/mol |

IUPAC Name |

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.2H2O.5O/h;;2*1H2;;;;;/q2*+1;;;;;;;/p-2 |

InChI Key |

CMMUKUYEPRGBFB-UHFFFAOYSA-L |

SMILES |

O[Cr](=O)(=O)O[Cr](=O)(=O)O |

Canonical SMILES |

O[Cr](=O)(=O)O[Cr](=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dichromic Acid from Potassium Dichromate and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the synthesis of dichromic acid, a powerful oxidizing agent, from the reaction of potassium dichromate and concentrated sulfuric acid. The information presented herein is intended for a professional audience with a strong background in chemistry and established laboratory safety protocols. All procedures involving the materials described should be conducted in a properly equipped laboratory setting with all necessary personal protective equipment.

Introduction to this compound

This compound (H₂Cr₂O₇) is a strong acid and a potent oxidizing agent that is typically prepared in-situ for immediate use.[1] The term "chromic acid" is often used to describe a mixture of compounds, including chromium trioxide (CrO₃), chromic acid (H₂CrO₄), and this compound, formed by adding concentrated sulfuric acid to a solution containing dichromate ions.[2][3] Due to the presence of chromium in its +6 oxidation state, these solutions are highly corrosive, toxic, and carcinogenic.[2][4]

In research and industrial settings, this compound solutions are primarily utilized for their strong oxidizing properties, particularly in the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.[3] They are also historically known as cleaning solutions for laboratory glassware due to their ability to remove organic residues.[1][5] However, due to the significant health and environmental hazards associated with hexavalent chromium compounds, their use is increasingly restricted and alternatives are often sought.[2][4]

Physicochemical Properties of Reactants and Product

A clear understanding of the properties of the chemicals involved is crucial for safe and effective synthesis.

| Property | Potassium Dichromate (K₂Cr₂O₇) | Concentrated Sulfuric Acid (H₂SO₄) | This compound (H₂Cr₂O₇) |

| Molar Mass | 294.185 g/mol [6] | 98.079 g/mol | 218.001 g/mol [2] |

| Appearance | Bright, red-orange crystalline solid[6] | Clear, colorless, oily liquid | Exists only in solution; solutions are typically orange-red.[2] |

| Density | 2.676 g/cm³[6] | ~1.84 g/cm³ | ~1.201 g/cm³ (for H₂CrO₄)[7] |

| Melting Point | 398 °C (748 °F)[6] | 10 °C (50 °F) | 197 °C (387 °F) (for H₂CrO₄)[7] |

| Boiling Point | 500 °C (932 °F) (decomposes)[6] | ~337 °C (639 °F) | 250 °C (482 °F) (decomposes) (for H₂CrO₄)[7] |

| Solubility in Water | 13 g/100 mL at 20 °C[6] | Miscible | Soluble (as chromate (B82759)/dichromate ions)[2] |

| Key Hazards | Oxidizer, Acutely Toxic, Carcinogen, Environmental Hazard[6] | Corrosive, Severe Skin and Eye Burns | Strong Oxidizer, Corrosive, Acutely Toxic, Carcinogen[2][8] |

Chemistry of Synthesis

The reaction between potassium dichromate and concentrated sulfuric acid is a dehydration reaction. The sulfuric acid protonates the dichromate ion, leading to the formation of this compound. In the presence of excess concentrated sulfuric acid, the reaction can also produce red crystals of chromium trioxide (CrO₃), the anhydride (B1165640) of chromic acid.[6][9]

The primary reaction can be represented as:

K₂Cr₂O₇ (s) + 2H₂SO₄ (conc) → 2CrO₃ (s) + 2KHSO₄ (aq) + H₂O (l) [6][9][10]

The resulting chromium trioxide then reacts with water to establish an equilibrium that includes chromic acid (H₂CrO₄) and this compound (H₂Cr₂O₇).[2]

2CrO₃ + H₂O ⇌ H₂Cr₂O₇ CrO₃ + H₂O ⇌ H₂CrO₄ 2H₂CrO₄ ⇌ H₂Cr₂O₇ + H₂O [2]

In acidic solution, the chromate and dichromate ions exist in a pH-dependent equilibrium. The addition of acid shifts the equilibrium towards the formation of the orange-colored dichromate ion, and subsequently this compound.[11][12]

Experimental Protocols: A Summary of Preparative Methods

Various protocols exist for the preparation of "chromic acid" or acidified dichromate solutions, often tailored for specific applications like glassware cleaning or as an oxidizing agent in synthesis. The quantities and concentrations can be adjusted based on the required scale and strength of the resulting solution.

| Protocol Reference | Potassium Dichromate (K₂Cr₂O₇) | Water (H₂O) | Concentrated Sulfuric Acid (H₂SO₄) | Notes |

| General Cleaning Solution[5] | 60 g | ~150 mL (warm, distilled) | Added slowly to a total volume of 1 L | Designed for creating a larger volume of cleaning solution. |

| Paste Method[7][13] | 20 g | Sufficient to make a paste | 300 mL | Involves creating a paste before the slow addition of acid. |

| Acidified Dichromate Solution[14] | 2 g | 80 mL (deionized or distilled) | 10 mL | A more dilute preparation, often used for qualitative tests or specific oxidation reactions. |

| Small-Scale Demonstration[13] | 3.3 g | Sufficient to make a paste | 50 mL | A reduced-scale version of the paste method for demonstration purposes. |

Detailed Methodology: Representative Protocol for Laboratory-Scale Synthesis

This protocol consolidates common practices for preparing a standard chromic acid solution for use as an oxidizing agent. Extreme caution is mandatory. This procedure must be performed in a certified chemical fume hood.

Materials and Equipment:

-

Potassium dichromate (K₂Cr₂O₇), analytical grade

-

Concentrated sulfuric acid (H₂SO₄, ~98%), analytical grade

-

Distilled or deionized water

-

Borosilicate glass beaker (e.g., 500 mL)

-

Glass stirring rod

-

Ice bath

-

Appropriate glass storage container with a stopper

Procedure:

-

Preparation: Place a 500 mL borosilicate beaker in an ice bath inside a chemical fume hood.

-

Dissolution: Carefully weigh 20 g of potassium dichromate and transfer it to the beaker. Add a minimal amount of distilled water (approximately 15-20 mL) and stir with a glass rod to form a thick paste.[7][15]

-

Acid Addition: While continuously and gently stirring the paste, very slowly add 300 mL of concentrated sulfuric acid in small portions. The addition should be dropwise or in a very thin stream down the inner wall of the beaker.[7]

-

Temperature Control: This reaction is highly exothermic.[10] Monitor the temperature closely and control the rate of acid addition to prevent boiling and splashing. Ensure the beaker remains in the ice bath throughout the addition.

-

Completion: Once all the acid has been added, continue to stir the dark, orange-red solution gently for a few minutes to ensure homogeneity.

-

Storage: Allow the solution to cool to room temperature. Carefully transfer the prepared this compound solution to a designated, properly labeled glass storage bottle with a ground glass stopper. The label must include the chemical name, concentration, date of preparation, and all relevant hazard pictograms (e.g., Oxidizer, Corrosive, Toxic, Carcinogen).[16]

Mandatory Safety and Handling

Handling this compound and its precursors requires strict adherence to safety protocols due to the extreme hazards involved.

| Aspect | Precaution |

| Engineering Controls | All work must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors or aerosols.[4][16] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles and a face shield are required.[4][17] Skin Protection: A chemical-resistant lab coat or apron over a long-sleeved lab coat.[17] Gloves: Use nitrile gloves; do not use latex gloves.[4][17] Inspect gloves before use. |

| Handling | Always add acid to the dichromate paste/solution slowly; never add water to the concentrated acid mixture .[18] Use bottle carriers when transporting acid. Store containers below eye level.[17][16] Avoid contact with organic materials, bases, powdered metals, and other reducing agents.[4][16] |

| Storage | Store in a tightly closed, properly labeled glass container within a designated, well-ventilated area.[17] Use secondary containment to prevent leaks and spills.[4] Segregate from incompatible materials.[16] |

| Spill Response | Evacuate the area and notify others. For major spills, call emergency responders.[16] For minor spills that you are trained to handle, use an appropriate spill kit. Do not use combustible materials (e.g., paper towels) for cleanup. |

| First Aid | Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17] Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17] Inhalation: Move to fresh air. Seek immediate medical attention.[17] Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17] |

| Waste Disposal | Chromic acid waste is hazardous. It must be collected in a designated, labeled waste container. The hexavalent chromium (Cr⁶⁺) should be reduced to the less toxic trivalent chromium (Cr³⁺) by a trained professional using an appropriate reducing agent (e.g., sodium thiosulfate) before disposal according to institutional and governmental regulations.[2] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the synthesis and safe handling of this compound.

Caption: Workflow for this compound Synthesis.

This guide serves as a technical resource for the laboratory-scale synthesis of this compound. The inherent dangers of working with hexavalent chromium compounds cannot be overstated, and all personnel must be thoroughly trained and equipped to handle these materials safely. Always consult your institution's specific safety protocols and chemical hygiene plan before undertaking any chemical synthesis.

References

- 1. acs.org [acs.org]

- 2. Chromic acid - Wikipedia [en.wikipedia.org]

- 3. chemical-supermarket.com [chemical-supermarket.com]

- 4. safety.charlotte.edu [safety.charlotte.edu]

- 5. quora.com [quora.com]

- 6. Potassium dichromate - Wikipedia [en.wikipedia.org]

- 7. Chromic Acid: Structure, Preparation, Uses & Reactions Explained [vedantu.com]

- 8. This compound | Cr2H2O7 | CID 26090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. proprep.com [proprep.com]

- 12. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 13. youtube.com [youtube.com]

- 14. Acidified potassium dichromate | UK Science Technician Community [community.preproom.org]

- 15. Chromic Acid Overview & Function| Liquid Chromic Acid Formula & Examples - Lesson | Study.com [study.com]

- 16. twu.edu [twu.edu]

- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 18. research.arizona.edu [research.arizona.edu]

An In-depth Technical Guide to the Structure and Bonding Characteristics of Dichromic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichromic acid (H₂Cr₂O₇) is a strong oxidizing agent of significant interest in organic synthesis and various industrial processes. This technical guide provides a comprehensive examination of the structure and bonding characteristics of this compound. Due to its inherent instability in the pure form, this guide synthesizes data from experimental studies of the closely related and stable dichromate anion (Cr₂O₇²⁻) and theoretical calculations to elucidate the molecular architecture of this compound. Detailed experimental protocols for the preparation of solutions containing this compound are provided, alongside an analysis of its vibrational spectroscopic properties, offering critical insights for professionals in research and drug development.

Introduction

This compound is a chromium oxoacid that exists in equilibrium with chromic acid (H₂CrO₄) in acidic aqueous solutions.[1] It is the fully protonated form of the dichromate ion (Cr₂O₇²⁻) and is a powerful oxidizing agent.[2] The chemistry of this compound is intrinsically linked to its structure and bonding, which dictates its reactivity and potential applications. This guide aims to provide a detailed understanding of these characteristics.

Molecular Structure and Bonding

Direct experimental determination of the molecular structure of pure, isolated this compound is challenging due to its instability. However, a wealth of information can be derived from the crystal structure of its conjugate base, the dichromate anion (Cr₂O₇²⁻), as found in salts like potassium dichromate (K₂Cr₂O₇). Theoretical calculations further provide a model for the protonated H₂Cr₂O₇ molecule.

Structure of the Dichromate Anion (Cr₂O₇²⁻)

The dichromate anion consists of two corner-sharing CrO₄ tetrahedra.[3] The structure is not linear, with a Cr-O-Cr bond angle of approximately 126°.[3][4]

Below is a diagram illustrating the structure of the dichromate anion.

Caption: Structure of the Dichromate Anion.

Bonding Characteristics of the Dichromate Anion

The bonding within the dichromate anion is characterized by two types of chromium-oxygen bonds: terminal and bridging. The six terminal Cr-O bonds are shorter and stronger than the two bridging Cr-O bonds.[5][6] X-ray diffraction studies on potassium dichromate provide precise measurements of these bond lengths and angles.[7][8]

| Bond/Angle | Experimental Value (from K₂Cr₂O₇) | Reference |

| Terminal Cr-O Bond Length | 1.63 Å | [7][8] |

| Bridging Cr-O Bond Length | 1.79 Å | [7][8] |

| Cr-O-Cr Bond Angle | 124° - 128° | [7][8] |

| O-Cr-O Bond Angles | Approximately tetrahedral (106°-111°) | [7][9] |

Theoretical Structure of this compound (H₂Cr₂O₇)

Computational studies using methods like Density Functional Theory (DFT) can provide insights into the geometry of the H₂Cr₂O₇ molecule. In this structure, two hydroxyl groups are attached to the terminal oxygen atoms of the dichromate core. The addition of protons is expected to slightly elongate the corresponding terminal Cr-O bonds and influence the overall symmetry of the molecule.

The logical relationship for the formation of this compound is depicted below.

Caption: Formation pathway of this compound.

Experimental Protocols

Pure this compound is not typically isolated; instead, it is generated in situ in aqueous solutions for use as an oxidizing agent. These solutions are often referred to as "chromic acid".

Preparation of Chromic Acid Cleaning Solution

This protocol describes the preparation of a chromic acid solution commonly used for cleaning laboratory glassware.[10][11]

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice bath

-

Borosilicate glass beaker

-

Glass stirring rod

Procedure:

-

In a borosilicate glass beaker, dissolve 200 g of sodium dichromate in 100 ml of distilled water.[2]

-

Cool the solution in an ice bath.

-

Slowly and with constant stirring, add 1.5 liters of concentrated sulfuric acid to the dichromate solution.[2] Caution: This process is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Allow the mixture to cool to room temperature before transferring it to a designated glass storage bottle with a ground-glass stopper.

Preparation of Jones Reagent

Jones reagent is a solution of chromium trioxide in aqueous sulfuric acid, which contains this compound, and is used for the oxidation of alcohols.[1][12][13]

Materials:

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice-water bath

-

Beaker

Procedure:

-

In a beaker, dissolve 25 g of chromium trioxide in 75 mL of water.[1]

-

Cool the solution in an ice-water bath.

-

Slowly and with stirring, add 25 mL of concentrated sulfuric acid.[1]

-

Maintain the temperature of the solution between 0 and 5°C during the addition.[1]

The following diagram outlines the workflow for the preparation of Jones Reagent.

Caption: Experimental workflow for Jones Reagent preparation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding within the dichromate framework. The vibrational modes of the dichromate anion have been extensively studied.

Key Vibrational Modes of the Dichromate Anion

The vibrational spectrum of the dichromate anion is complex due to the presence of multiple Cr-O bonds. The key stretching vibrations are summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Symmetric Terminal Cr=O Stretch | 900 - 960 |

| Asymmetric Terminal Cr=O Stretch | 880 - 910 |

| Symmetric Bridging Cr-O-Cr Stretch | ~750 |

| Asymmetric Bridging Cr-O-Cr Stretch | ~560 |

Conclusion

While pure this compound remains an elusive target for direct experimental structural analysis due to its instability, a robust understanding of its structure and bonding can be achieved through a combination of experimental data from the stable dichromate anion and theoretical modeling. The provided data on bond lengths, bond angles, and vibrational frequencies of the dichromate unit serve as a reliable foundation for predicting the behavior of this compound in chemical reactions. The detailed experimental protocols for generating solutions containing this compound are essential for its practical application in research and development. This guide provides the necessary technical information for scientists and professionals to effectively utilize and understand the chemistry of this important chromium species.

References

- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. SOP for Cleaning of Microbiological Glassware with Chromic Acid Mixture | Pharmaguideline [pharmaguideline.com]

- 3. testbook.com [testbook.com]

- 4. Potassium Dichromate: Structure, Properties & Uses Explained [vedantu.com]

- 5. Identify the correct structure of dichromate ion class 12 chemistry CBSE [vedantu.com]

- 6. In the dichromate anion (Cr2O7^{2-}), are the 6 Cr-O bonds equivalent?.. [askfilo.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. cnlabglassware.com [cnlabglassware.com]

- 12. X. Jones Reaction: The Oxidation of Borneol to Camphor [sites.pitt.edu]

- 13. Jones Reagent [commonorganicchemistry.com]

A Technical Guide to the History and Discovery of Chromic and Dichromic Acids

Abstract: This whitepaper provides a comprehensive technical overview of the historical discovery and scientific evolution of chromic and dichromic acids. It traces the initial isolation of chromium by Louis Nicolas Vauquelin from the mineral crocoite, leading to the first encounters with what would be termed "chromic acid." The guide details the subsequent understanding of the complex aqueous equilibrium between chromic acid (H₂CrO₄), dichromic acid (H₂Cr₂O₇), and their respective ions. Detailed experimental protocols for both historical and modern preparations are provided, alongside a quantitative summary of the physicochemical properties of these compounds. This document is intended for researchers, chemists, and professionals in drug development who require a foundational understanding of these significant chromium(VI) compounds.

The Dawn of a Colorful Element: The Discovery of Chromium

The story of chromic acid is inextricably linked to the discovery of the element chromium. In the late 18th century, a vibrant orange-red mineral from a Siberian gold mine, known as "Siberian red lead" (now crocoite), attracted the attention of chemists.[1][2] In 1797, the French chemist Louis Nicolas Vauquelin began a rigorous investigation of this mineral.[3][4] He correctly deduced that the mineral was a lead salt of a new, undiscovered metallic acid. His work not only led to the discovery of a new element but also produced the first samples of what he termed chromic acid.[1][2]

Vauquelin's discovery was significant for its meticulous experimental approach. He established that the green color observed in emeralds was also due to the presence of this new element.[3][5] He named the element "chromium" from the Greek word "chrōma" (χρῶμα), meaning color, because of the vast and vivid array of colors exhibited by its compounds.[1][2][3]

Early Experimental Protocols

Vauquelin's Isolation of "Chromic Acid" (Chromium Trioxide)

Vauquelin's initial experiments provided the first method for producing a concentrated form of chromic acid's anhydride, chromium trioxide. While precise quantitative data from his original publication is scarce, the protocol can be reconstructed from historical accounts.[1][2][3]

Objective: To isolate the acidic oxide of the new element from crocoite.

Methodology:

-

Mineral Digestion: Pulverized crocoite (lead chromate (B82759), PbCrO₄) was boiled with a solution of potassium carbonate (K₂CO₃).

-

Reaction: This induced a double displacement reaction, precipitating lead carbonate (PbCO₃) and leaving a soluble yellow salt, potassium chromate (K₂CrO₄), in the solution.

-

Separation: The insoluble lead carbonate was removed by filtration.

-

Acidification & Isolation: The resulting yellow filtrate was treated with acid (such as hydrochloric acid) to precipitate any remaining lead. Subsequent evaporation of the water yielded red crystals of chromium trioxide (CrO₃), the anhydride of chromic acid.[3]

The Emergence of this compound and Aqueous Equilibrium

It was later understood that "chromic acid" in aqueous solution is not a single species but exists in a complex, pH-dependent equilibrium. The term chromic acid typically refers to a mixture made by adding concentrated sulfuric acid to a dichromate solution.[6][7] This mixture contains molecular chromic acid (H₂CrO₄), its anhydride chromium trioxide (CrO₃), and various condensed forms.[6]

The fully protonated form of the dichromate ion is this compound (H₂Cr₂O₇).[8] This species is formed from the condensation of two molecules of chromic acid and is a key component in more concentrated and acidic solutions.

Modern Synthesis and Preparations

While historically derived from minerals, modern applications require standardized and pure preparations of chromic acid solutions and its solid anhydride.

Experimental Protocol: Preparation of Chromic Acid Cleaning Solution

This mixture is a powerful oxidizing agent widely used for cleaning laboratory glassware, though its use has diminished due to environmental and safety concerns.

Objective: To prepare a chromic acid solution for cleaning organic residues.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Distilled water

-

Ice bath

-

Heavy-walled glass beaker (e.g., Pyrex)

Methodology:

-

Dissolution: Prepare a saturated solution of potassium or sodium dichromate in distilled water. For instance, carefully dissolve 5-10 g of the dichromate salt in the minimum amount of warm water.

-

Cooling: Place the beaker containing the dichromate solution in an ice bath and allow it to cool thoroughly.

-

Acidification: Slowly and with extreme caution , add concentrated sulfuric acid to the cooled dichromate solution. This is a highly exothermic process. The acid should be added in small portions with continuous stirring.

-

Formation: The solution will change color from orange to a reddish-brown, indicating the formation of chromic and dichromic acids.[6] If the solution is not adequately cooled, red needles of chromium trioxide (CrO₃) may precipitate.[9]

-

Storage: The final solution is dense, viscous, and highly corrosive. It should be stored in a designated, properly labeled glass container with a ground glass stopper.

Experimental Protocol: Preparation of Jones Reagent

The Jones reagent is a solution of chromium trioxide in diluted sulfuric acid and acetone, used for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.[10][11]

Objective: To prepare a standardized chromic acid solution for organic synthesis.

Materials:

-

Chromium trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

-

Distilled water

-

Acetone (reagent grade)

Methodology:

-

Reagent Preparation: In a flask, dissolve 67 g of chromium trioxide in 125 mL of distilled water.[11]

-

Acidification: To this solution, carefully add 58 mL of concentrated sulfuric acid.[11] Some salts may precipitate.

-

Final Volume: Add a minimum amount of distilled water to redissolve any precipitated salts. The total volume should not exceed 225 mL.[11]

-

Application: This stock solution is then added dropwise to a solution of the alcohol in acetone. The reaction is typically rapid and exothermic.[11]

Physicochemical and Quantitative Data

The properties of chromic and dichromic acids are crucial for their application in research and industry. The data below is compiled for the primary species.

| Property | Chromic Acid (H₂CrO₄) | This compound (H₂Cr₂O₇) | Chromium Trioxide (CrO₃) |

| Molar Mass | 118.01 g/mol [12] | 218.00 g/mol [6] | 99.99 g/mol |

| Appearance | Exists in solution | Exists in solution | Dark red, deliquescent crystals |

| Density | ~1.201 g/cm³ (solution)[8][12] | N/A (solution) | 2.70 g/cm³ |

| Melting Point | N/A | N/A | 197 °C (decomposes)[6][8][12] |

| Boiling Point | N/A | N/A | 250 °C (decomposes)[6][8][12] |

| Solubility in Water | Highly soluble[6] | Soluble | 169 g/100 mL[6][8] |

| Acidity (pKa) | pKa₁: Strong (-0.8 to 1.6)[6][8]pKa₂: ~6.5[12] | Strong acid | N/A (Anhydride) |

| Oxidation State | +6 | +6 | +6 |

Conclusion

From the initial investigations of a colorful Siberian mineral to the standardized reagents used in modern organic chemistry, the journey of chromic and dichromic acids reflects a significant arc in the history of chemistry. The work of Louis Nicolas Vauquelin not only introduced the element chromium to the world but also provided the first glimpse into its complex and highly reactive oxyacids. The subsequent understanding of the intricate pH-dependent equilibrium between chromate, dichromate, and their protonated forms has enabled their controlled use as powerful oxidizing agents in both laboratory and industrial settings. For the modern researcher, a thorough understanding of this history and the associated experimental protocols is essential for the safe and effective application of these historically significant compounds.

References

- 1. Discovery - Chromium [chromiumcrazy.weebly.com]

- 2. How was Chromium discovered? | Metal History - SAM Sputter Targets [sputtering-targets.net]

- 3. WebElements Periodic Table » Chromium » historical information [winter.group.shef.ac.uk]

- 4. 250th Birthday: Nicolas-Louis Vauquelin - ChemistryViews [chemistryviews.org]

- 5. HISTORY OF SCIENCE: Discovery of chromium [historyofsciences.blogspot.com]

- 6. Chromic acid - Wikipedia [en.wikipedia.org]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. collegedunia.com [collegedunia.com]

- 9. Chromic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Equilibrium of Dichromic Acid with Chromate and Chromium Trioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical equilibria involving dichromic acid, chromate (B82759), and chromium trioxide. A thorough understanding of these interconnected equilibria is crucial for professionals in fields ranging from synthetic chemistry to drug development, where precise control of pH-dependent speciation is often paramount. This document outlines the core principles, presents quantitative data, details experimental protocols for analysis, and provides visual representations of the chemical pathways.

Core Chemical Equilibria

The chemistry of hexavalent chromium in aqueous solution is characterized by a series of pH-dependent equilibria. The primary species involved are the chromate ion (CrO₄²⁻), the dichromate ion (Cr₂O₇²⁻), chromic acid (H₂CrO₄), and its anhydride (B1165640), chromium trioxide (CrO₃).

The fundamental equilibrium is the interconversion between the yellow chromate ion and the orange dichromate ion.[1] This reaction is governed by the hydrogen ion concentration (pH) of the solution. In alkaline conditions, the chromate ion is the predominant species. As the solution becomes more acidic, the equilibrium shifts to favor the formation of the dichromate ion.[2][3] This pH-dependent color change provides a clear visual indication of the position of the equilibrium.

The key equilibria can be summarized by the following reactions:

-

Chromate-Dichromate Equilibrium: 2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)[4][5]

-

Chromic Acid Formation and Dissociation: H₂CrO₄(aq) ⇌ H⁺(aq) + HCrO₄⁻(aq) HCrO₄⁻(aq) ⇌ H⁺(aq) + CrO₄²⁻(aq)[6]

-

This compound Formation and Dissociation: H₂Cr₂O₇(aq) ⇌ H⁺(aq) + HCr₂O₇⁻(aq) HCr₂O₇⁻(aq) ⇌ H⁺(aq) + Cr₂O₇²⁻(aq)

-

Chromium Trioxide and Chromic Acid Equilibrium: CrO₃(s) + H₂O(l) ⇌ H₂CrO₄(aq)[1][7]

Chromium trioxide (CrO₃) is the anhydride of chromic acid (H₂CrO₄).[1][7] The addition of a strong acid, such as sulfuric acid, to a concentrated solution of a dichromate salt will precipitate chromium trioxide.[8][9]

Signaling Pathway of pH-Dependent Equilibrium

The following diagram illustrates the relationship between the key species in response to changes in pH.

Quantitative Data

The equilibrium positions and the ability to quantify the different chromium species are dependent on their distinct physicochemical properties.

Equilibrium Constants

The following table summarizes the key equilibrium constants for the chromate and dichromate species at 25°C.

| Equilibrium Reaction | Constant Type | Value (log₁₀ K) | Reference(s) |

| 2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O | log KD | 2.05 | [6] |

| H₂CrO₄ ⇌ H⁺ + HCrO₄⁻ | pKa₁ | -0.8 to 1.6 | [6] |

| HCrO₄⁻ ⇌ H⁺ + CrO₄²⁻ | pKa₂ | ~5.9 | [6] |

| HCr₂O₇⁻ ⇌ H⁺ + Cr₂O₇²⁻ | pKa | 1.8 | [6] |

Molar Absorptivity

The distinct colors of chromate and dichromate ions allow for their quantification using UV-Visible spectrophotometry.[10] The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength.

| Ion | Color | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |

| Chromate (CrO₄²⁻) | Yellow | ~372 | ~4830 | [2] |

| Dichromate (Cr₂O₇²⁻) | Orange | ~350, ~450 | ~3150, ~370 | [2] |

Experimental Protocols

Spectrophotometric Determination of the Equilibrium Constant (Kc)

This protocol outlines a method to experimentally determine the equilibrium constant for the chromate-dichromate equilibrium.

3.1.1. Materials and Equipment

-

UV-Visible Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

0.1 M Potassium Chromate (K₂CrO₄) solution

-

0.1 M Potassium Dichromate (K₂Cr₂O₇) solution

-

Buffer solutions of varying pH (e.g., pH 4, 5, 6, 7)

-

Volumetric flasks and pipettes

-

pH meter

3.1.2. Experimental Workflow

3.1.3. Detailed Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of K₂CrO₄ and K₂Cr₂O₇ of known concentrations.

-

-

Determination of Molar Absorptivity (ε):

-

Measure the absorbance of each standard solution at two different wavelengths where the absorbance of the two species differs significantly (e.g., 372 nm and 450 nm).[2]

-

Plot absorbance versus concentration for each species at each wavelength to create a Beer's Law plot.

-

The slope of the line for each plot will be the molar absorptivity (ε) at that wavelength.

-

-

Preparation of Equilibrium Mixtures:

-

Prepare a series of solutions with a constant total chromium concentration but varying pH using the buffer solutions.

-

-

Measurement of Absorbance of Equilibrium Mixtures:

-

Measure the absorbance of each equilibrium mixture at the two selected wavelengths.

-

-

Calculation of Equilibrium Concentrations:

-

The total absorbance of the mixture at a given wavelength is the sum of the absorbances of the individual components: Atotal = (εCrO₄²⁻[CrO₄²⁻] * l) + (εCr₂O₇²⁻[Cr₂O₇²⁻] * l) where l is the path length of the cuvette (typically 1 cm).

-

By measuring the absorbance at two wavelengths, a system of two simultaneous equations with two unknowns ([CrO₄²⁻] and [Cr₂O₇²⁻]) can be solved.

-

-

Calculation of the Equilibrium Constant (Kc):

-

Once the equilibrium concentrations of chromate and dichromate are known, and the pH of the solution is measured, the equilibrium constant (Kc) for the reaction 2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) can be calculated using the following expression: Kc = [Cr₂O₇²⁻] / ([CrO₄²⁻]²[H⁺]²)

-

Preparation of Chromium Trioxide from Sodium Dichromate

This protocol describes the synthesis of chromium trioxide from sodium dichromate.

3.2.1. Materials

-

Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Ice bath

-

Sintered glass funnel for vacuum filtration

3.2.2. Procedure

-

Dissolve 100 g of sodium dichromate in 250 ml of water and filter the solution.

-

With constant stirring, slowly add 200 ml of concentrated sulfuric acid dropwise until a slight permanent precipitate of chromium trioxide forms.

-

Cool the mixture in an ice bath for at least 30 minutes.

-

Slowly add another 200 ml of concentrated sulfuric acid dropwise while stirring.

-

Allow the reaction mixture to stand overnight to allow for crystal growth.

-

Filter the resulting red needle-like crystals of chromium trioxide using a sintered glass funnel under vacuum.[9] Caution: Chromium trioxide is a strong oxidizing agent and should not come into contact with paper filters or other organic materials.

-

Wash the crystals with a small amount of concentrated nitric acid to remove impurities.[9]

-

Dry the purified chromium trioxide crystals.

Conclusion

The equilibria between this compound, chromate, and chromium trioxide are fundamental to the aqueous chemistry of hexavalent chromium. The pH of the solution is the primary determinant of the speciation, with alkaline conditions favoring chromate and acidic conditions favoring dichromate and the formation of chromic acid, which can be dehydrated to chromium trioxide. The distinct spectroscopic properties of the chromate and dichromate ions provide a robust method for their quantitative analysis and the determination of the equilibrium constant governing their interconversion. The detailed protocols provided in this guide offer a framework for the experimental investigation of these important chemical systems, which is essential for professionals in research, drug development, and other scientific disciplines.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 5. Chromate Dichromate Equilibrium | Department of Chemistry | University of Washington [chem.washington.edu]

- 6. Chromic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chromium trioxide - Wikipedia [en.wikipedia.org]

- 9. Chromium trioxide - Sciencemadness Wiki [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of Concentrated Dichromic Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of concentrated dichromic acid solutions. The information is presented to facilitate easy comparison and implementation in a research and development setting, with a strong emphasis on safety and proper handling protocols. This compound (H₂Cr₂O₇) exists in equilibrium with chromic acid (H₂CrO₄) in aqueous solutions; the term "chromic acid" is often used to describe a mixture of these species, typically prepared by adding concentrated sulfuric acid to a dichromate salt or by dissolving chromium trioxide (CrO₃) in water.[1][2][3] The properties outlined below pertain to these concentrated solutions.

Quantitative Physical Properties

The physical properties of concentrated this compound solutions are critical for their appropriate handling, storage, and application in various chemical processes. These properties can vary with the concentration of the solution.

| Property | Value | Conditions / Notes | Citations |

| Appearance | Dark red to red-brownish viscous liquid or solid. | [4][5] | |

| Density | 1.201 g/cm³ (general value for "chromic acid"). | The density varies with concentration. For solutions of CrO₃, it can range from 1.36-1.70 g/cm³.[5] Another source states the specific gravity is 2.7.[6] | [4][7][8][9] |

| Melting Point | 197 °C (387 °F; 470 K) | This value is for chromium trioxide (CrO₃), the anhydride (B1165640) of chromic acid.[4][7][8] | [3][4][7][8][9][10][11][12][13][14] |

| Boiling Point | 250 °C (482 °F; 523 K) | Decomposes upon boiling.[4][7][8][11] | [3][4][7][8][9][10][11][13] |

| Solubility in Water | 169 g/100 mL | Highly soluble.[4][12] | [4][9][12] |

| Molar Mass | 218.001 g/mol (for H₂Cr₂O₇) | 118.01 g/mol for H₂CrO₄.[3][7][8][9] | [9] |

| Acidity (pKa) | -0.8 to 1.6 (for H₂CrO₄) | The first dissociation of chromic acid is strong.[4][9][10][12] | [4][9][10][12] |

Spectroscopic Properties

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of dichromate solutions. The dichromate ion (Cr₂O₇²⁻) is the predominant species in acidic solutions and has characteristic absorption maxima in the UV and visible regions.[15]

| Wavelength (nm) | Type | Molar Absorptivity (ε) | Notes | Citations |

| ~235 | Trough | Varies with concentration | Useful for spectrophotometer calibration. | [16][17][18] |

| ~257 | Peak | Varies with concentration | Useful for spectrophotometer calibration. | [16][17][18] |

| ~313 | Trough | Varies with concentration | Useful for spectrophotometer calibration. | [16][17][18] |

| ~350 | Peak | Varies with concentration | Useful for spectrophotometer calibration. | [16][17][18] |

| ~430 | Plateau | Varies with concentration | Can be used for absorbance value certification. | [16][17] |

Note: The apparent absorptivities can deviate from Beer's law due to the equilibrium between HCrO₄⁻ and Cr₂O₇²⁻.[18]

Experimental Protocols

Safety Precaution: Concentrated this compound solutions are extremely corrosive, toxic, carcinogenic, and powerful oxidizing agents.[19][20][21][22] All procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant apron, nitrile gloves (latex gloves are not suitable), and ANSI Z87.1-compliant safety goggles with a face shield.[19][21][22]

3.1. Preparation of Concentrated this compound Solution (Cleaning Solution)

This protocol describes the preparation of a chromic acid cleaning solution, which is a concentrated solution containing this compound.

-

In a suitable container (e.g., a heavy-walled flask), dissolve 60 grams of potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in approximately 150 mL of warm distilled water.[2][3]

-

Cool the mixture in an ice bath.

-

Slowly and with constant stirring, add concentrated sulfuric acid (H₂SO₄) to the cooled solution until the total volume reaches one liter.[2] This process is highly exothermic and must be done carefully to prevent boiling and splashing.

-

The final solution is a dark, viscous liquid. The presence of a red precipitate of chromium trioxide (CrO₃) indicates a potent cleaning solution.[2]

3.2. Density Measurement

The density of concentrated this compound solutions can be determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

Carefully clean and dry a pycnometer of a known volume.

-

Measure the mass of the empty, dry pycnometer.

-

Working in a fume hood, fill the pycnometer with the this compound solution, ensuring no air bubbles are present.

-

Thermostat the pycnometer to a constant temperature (e.g., 25 °C).

-

Measure the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the solution by the known volume of the pycnometer.[23][24][25]

-

3.3. Viscosity Measurement

Due to the corrosive nature of this compound, a rotational viscometer with corrosion-resistant components is recommended.[5]

-

Rotational Viscometer Method:

-

Select a spindle and sample cup made of or coated with a corrosion-resistant material (e.g., Hastelloy, PTFE).

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place a sufficient volume of the this compound solution into the sample cup in a fume hood.

-

Immerse the spindle in the solution to the correct depth.

-

Allow the sample to reach thermal equilibrium with the instrument.

-

Begin rotation of the spindle at a known speed and record the torque reading once it stabilizes.

-

The viscosity is calculated from the torque, spindle geometry, and rotational speed.[26][27]

-

3.4. UV-Vis Spectroscopic Analysis

This protocol is for the quantitative analysis of a diluted dichromate solution. Concentrated solutions must be diluted accurately for measurement.

-

Sample Preparation:

-

Prepare a series of calibration standards by accurately diluting a stock solution of potassium dichromate in 0.001 M perchloric acid or sulfuric acid.[15][16]

-

Prepare the unknown sample by diluting the concentrated this compound solution with the same acidic medium to bring the absorbance into the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

-

-

Spectral Acquisition:

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Determine the concentration of the unknown sample from its absorbance using the calibration curve, applying the Beer-Lambert Law (A = εbc).[15]

-

Signaling Pathways and Logical Relationships

The chemical species present in a "chromic acid" solution are governed by a pH-dependent equilibrium. In acidic conditions, the chromate (B82759) ion (CrO₄²⁻) is protonated to form hydrogen chromate (HCrO₄⁻), which then dimerizes to form the dichromate ion (Cr₂O₇²⁻). This equilibrium is fundamental to understanding the properties and reactivity of these solutions.

Caption: Equilibrium between chromate and dichromate ions in acidic solution.

This diagram illustrates the key chemical equilibrium present in aqueous solutions of hexavalent chromium. The shift towards the dichromate ion is favored in concentrated, acidic conditions.

References

- 1. Chromic acid 1Lt 5% - why.gr [why.gr]

- 2. quora.com [quora.com]

- 3. Chromic Acid: Structure, Preparation, Uses & Reactions Explained [vedantu.com]

- 4. Chromic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. benchchem.com [benchchem.com]

- 6. CHROMIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. Chromic Acid - H2cro4, Molar Mass 118.01 G/mol , Boiling Point 250 °c, Melting Point 197 °c, Density 1.2 G/cmâ³, Cas No 7738-94-5 at Best Price in Ahmedabad | King Enterprise [tradeindia.com]

- 8. Chromic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 9. Chromic acid - Wikipedia [en.wikipedia.org]

- 10. Chromic Acid | CrH2O4 | CID 24425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CHROMIC ACID & CHROMATES | Occupational Safety and Health Administration [osha.gov]

- 12. acs.org [acs.org]

- 13. study.com [study.com]

- 14. taminkalatak.com [taminkalatak.com]

- 15. benchchem.com [benchchem.com]

- 16. Potassium Dichromate (235-430 nm) [starna.com]

- 17. Potassium dichromate liquid filter [hellma.com]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. twu.edu [twu.edu]

- 20. echemi.com [echemi.com]

- 21. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 22. safety.charlotte.edu [safety.charlotte.edu]

- 23. scribd.com [scribd.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. homesciencetools.com [homesciencetools.com]

- 26. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 27. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to the Oxidation States of Chromium in Dichromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oxidation states of chromium within dichromic acid (H₂Cr₂O₇). A thorough understanding of these oxidation states is crucial for applications in organic synthesis, analytical chemistry, and various industrial processes where chromium compounds are utilized as oxidizing agents. This document details the theoretical basis of chromium's oxidation state in this compound, presents key quantitative data, outlines experimental protocols for its verification, and illustrates the underlying chemical relationships.

Core Concept: The +6 Oxidation State of Chromium

This compound is a strong acid and a powerful oxidizing agent, properties that are fundamentally linked to the high oxidation state of its chromium atoms. In this compound, each of the two chromium atoms exists in a +6 oxidation state .[1] This can be determined by applying the rules of assigning oxidation numbers to the elements in the neutral molecule H₂Cr₂O₇:

-

Hydrogen (H): Each of the two hydrogen atoms is assigned an oxidation state of +1.

-

Oxygen (O): Each of the seven oxygen atoms is assigned an oxidation state of -2.

-

Chromium (Cr): Let the oxidation state of each chromium atom be 'x'.

Since the overall charge of the molecule is zero, the sum of the oxidation states of all atoms must equal zero:

2(+1) + 2(x) + 7(-2) = 0 2 + 2x - 14 = 0 2x - 12 = 0 2x = 12 x = +6

Therefore, each chromium atom in this compound has an oxidation state of +6. This high oxidation state indicates a significant electron deficiency, making this compound a potent oxidizing agent, readily accepting electrons and being reduced in chemical reactions. In most acidic solutions, the dichromate ion (Cr₂O₇²⁻) is the predominant species, and upon reaction, the chromium is typically reduced to the more stable +3 oxidation state.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its constituent ions, providing a basis for comparison and use in experimental design.

| Property | Value | Notes |

| Molecular Formula | H₂Cr₂O₇ | - |

| Molar Mass | 218.00 g/mol | Computed by PubChem.[2] |

| Oxidation State of Cr | +6 | For each chromium atom. |

| Appearance | Typically encountered as a dark red aqueous solution. | This compound is unstable and exists in equilibrium with chromic acid and chromium trioxide in aqueous solution.[3] |

| Acidity (pKa) | The first dissociation is strong. For the equilibrium HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺, the pKa is approximately 1.18. | The dichromate ion is a weaker base than the chromate (B82759) ion.[1] |

| Standard Reduction Potential (E°) | Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O; E° = +1.33 V | This high positive reduction potential in acidic solution indicates that the dichromate ion is a strong oxidizing agent. |

| Solubility in Water | Highly soluble. | This compound itself is not isolated as a stable solid; it exists in aqueous solutions formed from chromium trioxide or by acidifying dichromate salt solutions.[3] |

Experimental Protocols for Determining Chromium(VI) Oxidation State

The +6 oxidation state of chromium in dichromate can be experimentally verified and quantified using several well-established methods. Below are detailed protocols for two common techniques: UV-Visible Spectrophotometry and Redox Titration.

UV-Visible Spectrophotometric Determination using 1,5-Diphenylcarbazide (B1670730)

This colorimetric method is highly sensitive and is a standard procedure for the quantification of hexavalent chromium.

Principle: In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide to form a stable, intensely colored magenta complex. The absorbance of this complex is measured at a specific wavelength (typically around 540 nm) and is directly proportional to the concentration of Cr(VI).

Methodology:

-

Preparation of Reagents:

-

Standard Cr(VI) Stock Solution (e.g., 100 mg/L): Accurately weigh a primary standard grade salt of potassium dichromate (K₂Cr₂O₇), dissolve it in deionized water, and dilute to a known volume in a volumetric flask.

-

1,5-Diphenylcarbazide (DPC) Reagent: Dissolve a precise amount of 1,5-diphenylcarbazide in acetone (B3395972) and then dilute with deionized water. This solution should be freshly prepared.

-

Acidifying Reagent: A solution of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is used to adjust the pH of the samples.

-

-

Calibration Curve Construction:

-

Prepare a series of standard solutions with known concentrations of Cr(VI) by diluting the stock solution.

-

To each standard, add the acidifying reagent to bring the pH to the optimal range (around 1-2).

-

Add the DPC reagent to each standard and allow the color to develop for a specified time (e.g., 10 minutes).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max ≈ 540 nm) using a UV-Visible spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Prepare the this compound sample by diluting it to a concentration that falls within the range of the calibration curve.

-

Treat the diluted sample with the acidifying reagent and DPC reagent in the same manner as the standards.

-

Measure the absorbance of the sample.

-

Determine the concentration of Cr(VI) in the sample by interpolating its absorbance on the calibration curve.

-

Redox Titration with a Standard Reducing Agent

This volumetric method relies on the reduction of Cr(VI) to Cr(III) by a titrant with a known concentration.

Principle: A known volume of the dichromate solution is titrated with a standard solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS). The endpoint of the titration is detected using a redox indicator, which changes color when all the Cr(VI) has been reduced.

Methodology:

-

Preparation of Reagents:

-

Standard Potassium Dichromate Solution: Prepare a standard solution of K₂Cr₂O₇ of a known concentration.

-

Ferrous Ammonium Sulfate (FAS) Solution: Prepare a solution of FAS of an approximate concentration. This solution will be standardized against the primary standard potassium dichromate.

-

Redox Indicator: Prepare a solution of a suitable redox indicator, such as sodium diphenylamine (B1679370) sulfonate.

-

Acid Mixture: A mixture of sulfuric acid and phosphoric acid is typically used to provide the acidic medium and to complex the Fe³⁺ ions formed during the reaction, which sharpens the endpoint.

-

-

Standardization of FAS Solution:

-

Pipette a known volume of the standard K₂Cr₂O₇ solution into a conical flask.

-

Add the acid mixture and a few drops of the redox indicator.

-

Titrate this solution with the FAS solution from a burette until the color of the indicator changes sharply, indicating the endpoint.

-

Repeat the titration to obtain concordant readings and calculate the exact molarity of the FAS solution.

-

-

Analysis of the this compound Sample:

-

Pipette a known volume of the this compound sample into a conical flask.

-

Add the acid mixture and the redox indicator.

-

Titrate with the standardized FAS solution until the endpoint is reached.

-

From the volume of FAS used and its known concentration, the moles of Cr₂O₇²⁻ in the sample can be calculated, confirming the concentration of Cr(VI).

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical equilibria and the central role of the +6 oxidation state in the formation of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Solid Hexavalent Chromium Compounds with a Focus on Dichromic Acid Analogs

Disclaimer: Solid dichromic acid (H₂Cr₂O₇) is not a commercially available or commonly encountered chemical. The term "this compound" typically refers to an aqueous mixture created by adding a strong acid to a dichromate solution. This guide provides safety and handling precautions based on the well-documented properties of closely related and more common solid hexavalent chromium compounds, such as chromium trioxide (often referred to as chromic acid), potassium dichromate, and sodium dichromate. These compounds share the same hazardous hexavalent chromium ion and thus require similar rigorous safety protocols.

This document is intended for researchers, scientists, and drug development professionals who may work with these hazardous materials.

Introduction to the Hazards of Hexavalent Chromium

Hexavalent chromium (Cr(VI)) compounds are potent oxidizing agents and pose significant health risks.[1][2] They are classified as carcinogenic, mutagenic, and teratogenic.[2][3][4] Exposure can occur through inhalation, ingestion, or skin contact, leading to both acute and chronic health effects.[2][4] Acute exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[5][6] Chronic exposure is associated with an increased risk of lung cancer, as well as damage to the kidneys, liver, and respiratory system.[1][7][8] Some individuals may also develop an allergic sensitization to chromium, leading to severe skin rashes upon contact with even small amounts.[1][9]

Physicochemical Properties and Hazards

Solid hexavalent chromium compounds are typically crystalline solids with a red or orange color.[10] They are strong oxidizers and can intensify fires or cause fires upon contact with combustible materials such as wood, paper, and organic chemicals.[7][11]

Table 1: Hazard Summary of Common Solid Hexavalent Chromium Compounds

| Hazard Classification | Description | References |

| Oxidizing Solid | May intensify fire; strong oxidizer. | [7][12] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or fatal if swallowed, in contact with skin, or if inhaled. | [5][7][12] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [5][6][7][12] |

| Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled. | [5][7][12] |

| Carcinogenicity | May cause cancer. | [3][7][12] |

| Germ Cell Mutagenicity | May cause genetic defects. | [7][12] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [3][7][12] |

| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | [7][12] |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | [5][6][7][12] |

Personal Protective Equipment (PPE)

Due to the severe hazards associated with solid hexavalent chromium compounds, a stringent PPE protocol is mandatory.

Table 2: Required Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not suitable. | To prevent skin contact and absorption.[2][4] |

| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a face shield. | To protect against splashes and dust.[2][4] |

| Body Protection | A chemical-resistant lab coat or apron. | To protect against skin contact.[2][4] |

| Respiratory Protection | A NIOSH-approved respirator is necessary when handling powders or if there is a risk of generating dust. | To prevent inhalation of toxic particles.[9] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and accidents.

Engineering Controls

-

Ventilation: All work with solid hexavalent chromium compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

-

Designated Area: A designated area should be established for the handling and storage of these materials. This area should be clearly marked with appropriate warning signs.

Handling Procedures

-

Avoid Dust Formation: Handle the material carefully to avoid generating dust.[13]

-

Incompatible Materials: Keep away from combustible materials, organic solvents, reducing agents, and other incompatible substances.[2][4]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where these chemicals are handled or stored.

Storage

-

Containers: Store in tightly closed, properly labeled containers.[2][4]

-

Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.[2][4] Containers should be stored below eye level.[2][4]

-

Secondary Containment: Use leak-proof secondary containment for all stored containers.[2][4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills

-

Evacuation: Evacuate the area immediately.

-

Notification: Notify your supervisor and the institutional safety office.

-

Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Moisten the spilled material with water to prevent dust from becoming airborne, or use a HEPA-filtered vacuum for cleanup.[11] Do not use combustible materials like paper towels to clean up spills. Collect the spilled material in a sealed container for proper disposal as hazardous waste.[11]

First Aid

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste containing hexavalent chromium compounds must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated PPE, spill cleanup materials, and empty containers.

Experimental Protocol: Neutralization of Hexavalent Chromium Waste

This protocol outlines a general procedure for the neutralization of acidic aqueous waste containing hexavalent chromium. This should be performed by trained personnel in a controlled laboratory setting.

-

Preparation: Work in a chemical fume hood and wear all required PPE.

-

Acidification: If the waste solution is not already acidic, carefully acidify it to a pH of 2-3 with sulfuric acid.

-

Reduction: While stirring, slowly add a reducing agent such as sodium bisulfite or sodium metabisulfite (B1197395) solution. The orange/yellow color of the hexavalent chromium will turn to a green or blue-green color, indicating the reduction to the less toxic trivalent chromium.

-

Neutralization: Once the reduction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a base such as sodium hydroxide (B78521) or sodium carbonate. This will precipitate the trivalent chromium as chromium (III) hydroxide.

-

Disposal: Allow the precipitate to settle. The solid and liquid phases should be disposed of as hazardous waste according to institutional guidelines.

Logical Workflow for Handling a Solid Hexavalent Chromium Spill

Caption: A decision-making workflow for responding to a solid hexavalent chromium spill.

References

- 1. Hexavalent Chromium - Health Effects | Occupational Safety and Health Administration [osha.gov]

- 2. twu.edu [twu.edu]

- 3. Chromium (Hexavalent Compounds) - (Chromium 6, Chromium VI) - Proposition 65 Warnings Website [p65warnings.ca.gov]

- 4. safety.charlotte.edu [safety.charlotte.edu]

- 5. media.laballey.com [media.laballey.com]

- 6. scribd.com [scribd.com]

- 7. senturyreagents.com [senturyreagents.com]

- 8. Hexavalent chromium compounds and your health | Colorado Department of Public Health and Environment [cdphe.colorado.gov]

- 9. Hexavalent Chromium Safety - EHSLeaders [ehsleaders.org]

- 10. chemical-supermarket.com [chemical-supermarket.com]

- 11. nj.gov [nj.gov]

- 12. nexchem.co.uk [nexchem.co.uk]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to Dichromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dichromic acid, covering its fundamental chemical identity, physical and chemical properties, relevant experimental protocols, and toxicological pathways. The information is intended for professionals in research and development who require detailed and accurate data on this compound.

Chemical Identification

| Identifier | Value |

| IUPAC Name | hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium[1][2][3] |

| CAS Number | 13530-68-2[1][2][3][4][5] |

| Synonyms | Chromic acid (H₂Cr₂O₇), Bichromic acid[1][2][4] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its related species. It is important to note that "chromic acid" in practice is often a mixture of species in equilibrium, primarily chromic acid (H₂CrO₄) and this compound (H₂Cr₂O₇), in an aqueous solution.

| Property | Value | Notes |

| Molecular Formula | Cr₂H₂O₇[1][2][3][4] | |

| Molar Mass | 218.00 g/mol [3] | For H₂Cr₂O₇ |

| Appearance | Dark red-brownish viscous liquid or solid[6] | Typically as an aqueous solution. |

| Density | Varies with concentration; approx. 1.201 g/cm³ for related species[6][7] | |

| Melting Point | 197 °C (decomposes)[7] | For CrO₃, a related compound. |

| Boiling Point | 250 °C (decomposes)[7] | For CrO₃, a related compound. |

| Solubility in Water | Highly soluble[6] | |

| Acidity (pKa) | Strong acid[8] | The first proton is lost easily. |

| Oxidation State | +6 for Chromium[7] |

Experimental Protocols

This compound is a powerful oxidizing agent and is often used in the form of a chromic acid cleaning solution or in organic synthesis as the Jones reagent.

3.1. Preparation of Chromic Acid Solution for Glassware Cleaning

This protocol describes the preparation of a chromic acid solution, which contains this compound, for cleaning laboratory glassware.

-

Materials:

-

Procedure:

-

In a well-ventilated fume hood, dissolve 20 grams of sodium dichromate or potassium dichromate in approximately 100 mL of warm distilled water in a glass beaker.[9][10][11]

-

Stir the mixture with a glass rod until a paste is formed.[10][11]

-

Slowly and carefully add 300 mL of concentrated sulfuric acid to the paste while continuously stirring.[10] This reaction is highly exothermic and should be performed with caution.

-

Allow the solution to cool.

-

Store the resulting chromic acid solution in a clearly labeled glass bottle with a stopper.[9][10]

-

3.2. Jones Oxidation of a Secondary Alcohol to a Ketone

This protocol outlines the general procedure for the oxidation of a secondary alcohol to a ketone using Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972), which contains chromic and dichromic acids).

-

Materials:

-

Secondary alcohol

-

Jones reagent

-

Acetone

-

Reaction flask, dropping funnel, and magnetic stirrer

-

-

Procedure:

-

Dissolve the secondary alcohol in a minimal amount of acetone in a reaction flask equipped with a magnetic stirrer.

-

Cool the reaction mixture in an ice bath.

-

Add the Jones reagent dropwise from a dropping funnel to the alcohol solution with vigorous stirring. The color of the solution will change from orange to green/brownish-green as the oxidation proceeds.[8]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol.

-

Work up the reaction mixture to isolate the ketone product. This typically involves dilution with water, extraction with an organic solvent, and purification by chromatography or distillation.

-

3.3. Analytical Determination of Dichromate by Titration

This protocol describes the determination of the concentration of a dichromate solution by titration with a standard iron(II) solution.

-

Materials:

-

Potassium dichromate solution of unknown concentration

-

Standardized iron(II) solution (e.g., ferrous ammonium (B1175870) sulfate)

-

Sulfuric acid

-

Phosphoric acid

-

Diphenylamine (B1679370) sulfonate indicator[12]

-

-

Procedure:

-

Pipette a known volume of the potassium dichromate solution into a flask.

-

Add approximately 30 cm³ of dilute sulfuric acid, 100 cm³ of water, and 7 cm³ of 85% phosphoric acid.[12]

-

Add 5 drops of diphenylamine sulfonate indicator.[12]

-

Titrate the dichromate solution with the standardized iron(II) solution.

-

The endpoint is reached when the color of the solution changes from green to violet.[12]

-

Calculate the concentration of the dichromate solution based on the volume of the iron(II) solution used.

-

Signaling Pathways and Workflows

4.1. Cellular Toxicity Pathway of Hexavalent Chromium

Hexavalent chromium compounds, including this compound, are known to be toxic and carcinogenic.[13][14] The following diagram illustrates the key events in the cellular toxicity pathway.

Caption: Cellular uptake and toxicity pathway of hexavalent chromium.

4.2. Experimental Workflow for Jones Oxidation

The following diagram outlines the general workflow for performing a Jones oxidation of an alcohol.

Caption: General workflow for the Jones oxidation of an alcohol.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. labshake.com [labshake.com]

- 3. This compound | Cr2H2O7 | CID 26090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13530-68-2 [chemicalbook.com]

- 5. This compound | CAS#:13530-68-2 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. Chromic acid - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. assets-global.website-files.com [assets-global.website-files.com]

- 10. Chromic Acid: Structure, Preparation, Uses & Reactions Explained [vedantu.com]

- 11. study.com [study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

The Dichotomy of Dichromic Acid: A Technical Guide to its Theoretical Postulation versus Practical Reality

For Immediate Release

A comprehensive examination of dichromic acid (H₂Cr₂O₇), this technical guide navigates the compound's theoretical underpinnings and the practical challenges of its existence. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the elusive nature of pure this compound, contrasting its theoretical formation with the practical realities of its presence as part of a complex aqueous equilibrium.

Executive Summary

This compound, with the chemical formula H₂Cr₂O₇, is a molecule of significant theoretical interest in chromium chemistry. Theoretically, it is the condensation product of two molecules of chromic acid (H₂CrO₄). However, extensive research and practical application have demonstrated that pure, isolated this compound is an unstable and commercially unavailable substance. In practice, the term "this compound" refers to the fully protonated species within the complex and pH-dependent equilibrium of hexavalent chromium oxyanions in aqueous solutions. This guide provides an in-depth analysis of the theoretical construct of this compound, the practical chemistry of chromic acid solutions, and the quantitative methods used to characterize the species within this equilibrium.

Theoretical Framework: The Postulation of this compound

The concept of this compound arises from the well-established principles of acid condensation. In a highly acidic aqueous environment, chromic acid (H₂CrO₄) is theorized to dimerize, eliminating a molecule of water to form this compound. This relationship is a fundamental aspect of understanding the behavior of chromium(VI) in solution.

The key equilibria at play in acidic aqueous solutions of hexavalent chromium are multifaceted and interconnected. The process begins with the protonation of the chromate (B82759) ion (CrO₄²⁻), which is the predominant species in alkaline conditions. As the pH decreases, the equilibrium shifts towards the formation of hydrogen chromate (HCrO₄⁻), which then dimerizes to form the dichromate ion (Cr₂O₇²⁻). This compound represents the full protonation of this dichromate ion.

Practical Reality: The Chromic Acid Equilibrium

Contrary to its theoretical postulation as a distinct, isolable compound, pure this compound has not been synthesized and isolated in a stable form. In practical laboratory and industrial settings, what is commonly referred to as "chromic acid" is a mixture prepared by adding a dichromate salt (e.g., potassium dichromate, K₂Cr₂O₇) to a strong acid, typically sulfuric acid.[1] These solutions are complex mixtures containing various chromium(VI) species in a dynamic equilibrium, the position of which is highly dependent on pH and the total chromium concentration.[2]

The instability of molecular this compound is analogous to that of chromic acid, which also tends to dehydrate in practice. When a dichromate solution is strongly acidified with sulfuric acid, deep red crystals of chromium trioxide (CrO₃), the anhydride (B1165640) of chromic acid, will precipitate from the mixture.[1]

Quantitative Analysis of Aqueous Chromium(VI) Species

Given that pure this compound is not practically attainable, the focus of quantitative analysis shifts to the characterization of the species within the chromic acid equilibrium. The two most prominent species that can be quantified are the chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, whose relative concentrations are pH-dependent.

| Parameter | Chromate (CrO₄²⁻) | Dichromate (Cr₂O₇²⁻) | Reference |

| Appearance in Solution | Yellow | Orange | [3] |

| λmax | ~372 nm | ~350 nm | [3] |

| Molar Absorptivity (ε) | ~4830 M⁻¹cm⁻¹ | ~3150 M⁻¹cm⁻¹ | [3] |

| Equilibrium Reaction | Equilibrium Constant | Reference |

| H₂CrO₄ ⇌ HCrO₄⁻ + H⁺ | pKa ≈ -0.8 to 1.6 | [1] |

| HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺ | pKa ≈ 5.9 | [2] |

| 2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O | logK_D = 2.05 | [1] |

| HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺ | pKa = 1.18 | [2] |

Experimental Protocols

Protocol 1: Quantitative Determination of Cr(VI) by UV-Visible Spectrophotometry

This protocol allows for the quantification of chromate and dichromate ions based on their distinct light absorption properties.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Potassium chromate (K₂CrO₄) and potassium dichromate (K₂Cr₂O₇) of analytical grade

-

Deionized water

-

Dilute solutions of a suitable acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a 0.01 M stock solution of potassium chromate by accurately weighing 1.942 g of K₂CrO₄ and dissolving it in deionized water in a 1000 mL volumetric flask.[3]

-

Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

-

-

pH Adjustment:

-

For the analysis of chromate, adjust the pH of the standard solutions and the unknown sample to be alkaline (pH > 8) to ensure the equilibrium favors the CrO₄²⁻ ion.

-

For the analysis of dichromate, adjust the pH of the standard solutions and the unknown sample to be acidic (pH < 4) to favor the Cr₂O₇²⁻ ion.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the appropriate wavelength (λmax): ~372 nm for chromate or ~350 nm for dichromate.[3]

-

Use a blank solution (deionized water with the same pH adjustment) to zero the instrument.

-

Measure the absorbance of each standard solution and the unknown sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve.

-

Protocol 2: Redox Titration of "Chromic Acid" Solution

This protocol is commonly used in industrial settings, such as the analysis of chromium plating solutions, to determine the total Cr(VI) concentration.[4]

Materials:

-

Burette, beaker, and pipettes

-

Standardized 0.1 N ferrous ammonium (B1175870) sulfate (B86663) (FAS) solution

-

Redox indicator (e.g., sodium diphenylamine (B1679370) sulfonate solution)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated phosphoric acid (H₃PO₄)

-

Sample of "chromic acid" solution

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the "chromic acid" sample into a beaker.

-

Dilute with deionized water.

-

Carefully add concentrated sulfuric acid and phosphoric acid.

-

-

Titration:

-

Add a few drops of the redox indicator to the prepared sample.

-

Titrate the sample with the standardized FAS solution until the endpoint is reached, indicated by a sharp color change (e.g., to green).

-

-

Calculation:

-

The concentration of Cr(VI) in the original sample is calculated based on the volume of FAS titrant used and the stoichiometry of the redox reaction: Cr₂O₇²⁻ + 14H⁺ + 6Fe²⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

-

Conclusion